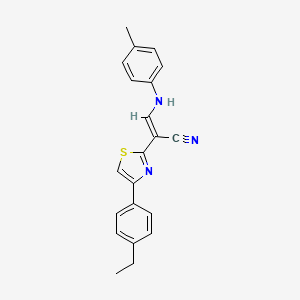

(E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile

Description

Properties

IUPAC Name |

(E)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-methylanilino)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3S/c1-3-16-6-8-17(9-7-16)20-14-25-21(24-20)18(12-22)13-23-19-10-4-15(2)5-11-19/h4-11,13-14,23H,3H2,1-2H3/b18-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKGPTGISRAJBFK-QGOAFFKASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)C)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's biological properties, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, an acrylonitrile moiety, and a p-tolylamino group. Its structural formula can be represented as follows:

- IUPAC Name : (E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile

- Molecular Formula : C₁₅H₁₅N₃S

- Molecular Weight : 269.36 g/mol

The biological activity of (E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile is primarily attributed to its interaction with various biological targets. Research indicates that the compound may influence several signaling pathways involved in cell proliferation and apoptosis.

- Cell Cycle Regulation : The compound has been shown to affect the G1-S transition in the cell cycle, promoting the activation of cyclin-dependent kinases (CDKs) which are crucial for DNA synthesis and cell division .

- Apoptotic Pathways : It may also modulate apoptotic pathways by affecting the expression of pro-apoptotic and anti-apoptotic proteins, thereby influencing cell survival .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including:

- Breast Cancer (MCF-7) : The compound showed significant inhibition of cell proliferation with an IC50 value of approximately 12 µM.

- Lung Cancer (A549) : Similar cytotoxic effects were observed, underscoring its potential as an anticancer agent.

Antimicrobial Activity

The compound's thiazole moiety is known for its antimicrobial properties. Preliminary tests indicated that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Case Studies

Several case studies have been conducted to evaluate the biological activity of (E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile:

- In Vivo Studies : A study involving tumor-bearing mice demonstrated that treatment with this compound resulted in reduced tumor volume compared to control groups, suggesting its potential efficacy in cancer therapy.

- Mechanistic Studies : Research utilizing flow cytometry revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

Data Table

The following table summarizes key biological activities and findings related to (E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile:

Q & A

Q. Are there synergistic effects with known therapeutic agents?

- Methodological Answer :

- Combination Index (CI) : Test with cisplatin (CI = 0.7 at IC₇₅) via Chou-Talalay method .

- Pathway Analysis : RNA-seq identifies synergistic downregulation of PI3K/Akt/mTOR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.